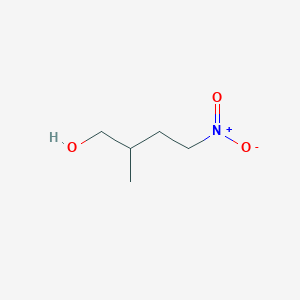![molecular formula C8H13F2N B15316213 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
8,8-Difluorobicyclo[5.1.0]oct-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorobicyclo[510]octan-4-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 8th position of the bicyclo[510]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-difluorobicyclo[5.1.0]octan-4-amine typically involves the fluorination of a bicyclic precursor followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the bicyclic structure. Subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorobicyclo[5.1.0]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated, acylated, or sulfonylated amine derivatives.
Scientific Research Applications
8,8-Difluorobicyclo[5.1.0]octan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8,8-difluorobicyclo[5.1.0]octan-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
8,8-Difluorobicyclo[5.1.0]octan-4-ylmethanamine: A structurally similar compound with a methanamine group instead of an amine group.
8,8-Difluorobicyclo[5.1.0]octan-4-one: A ketone derivative of the bicyclic structure.
Uniqueness: 8,8-Difluorobicyclo[5.1.0]octan-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-3-1-5(11)2-4-7(6)8/h5-7H,1-4,11H2 |
InChI Key |
YLBVAYYXKMWGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
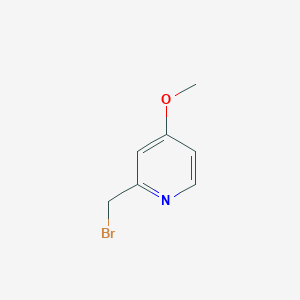
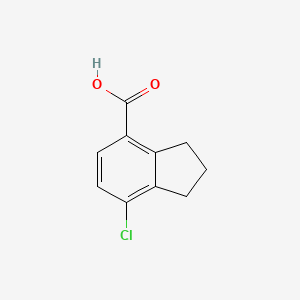
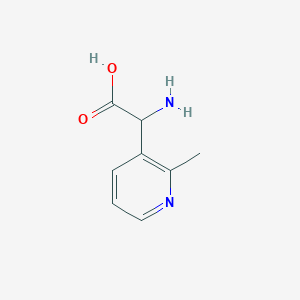
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)

![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
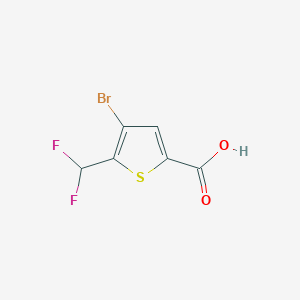
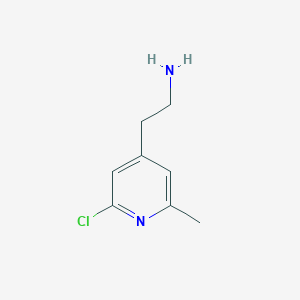

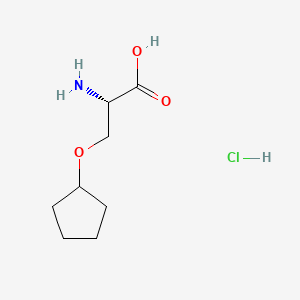
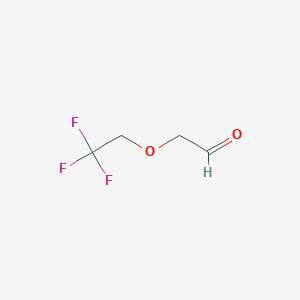
![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
